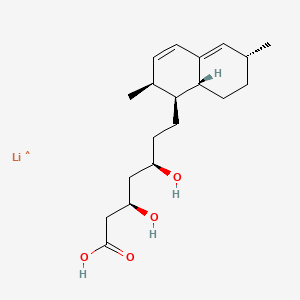

Monacolin L Acid Lithium Salt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H30LiO4 |

|---|---|

Molecular Weight |

329.4 g/mol |

InChI |

InChI=1S/C19H30O4.Li/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-15(20)10-16(21)11-19(22)23;/h4-5,9,12-13,15-18,20-21H,3,6-8,10-11H2,1-2H3,(H,22,23);/t12-,13+,15-,16-,17+,18+;/m1./s1 |

InChI Key |

QHKKKDDIHVSMIS-NCJNBGFMSA-N |

Isomeric SMILES |

[Li].C[C@@H]1CC[C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)O)O)O |

Canonical SMILES |

[Li].CC1CCC2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Biotechnological Production of Monacolins

Fungal Biosynthetic Pathways of Monacolins

The journey from simple precursors to the complex structure of monacolins involves a series of highly regulated enzymatic steps.

The backbone of monacolin L acid is assembled by a mega-enzyme complex known as polyketide synthase (PKS). Specifically, a highly iterative Type I PKS is responsible for this synthesis. nycu.edu.twnih.gov In Aspergillus terreus, this enzyme is encoded by the lovB gene (lovastatin nonaketide synthase), while in Monascus pilosus, the homologous gene is mokA. nycu.edu.twmdpi.comnih.gov

The process begins with the condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units. uniprot.orguniprot.org The lovastatin (B1675250) nonaketide synthase (LovB) and its homolog MokA must collaborate with a separate trans-acting enoyl reductase, encoded by lovC in Aspergillus and mokE in Monascus, respectively. mdpi.comuniprot.org This is because the enoyl reductase domain within the main PKS (LovB/MokA) is non-functional due to missing active site amino acids. mdpi.com The LovC/MokE enzyme compensates for this deficiency, ensuring the correct reduction steps during the polyketide chain assembly. mdpi.com This collaborative action results in the formation of the nonaketide backbone that will eventually become dihydromonacolin L acid. uniprot.org

Following the synthesis of the polyketide chain and its release as dihydromonacolin L acid by a thioesterase (LovG), a critical oxidation step occurs. uniprot.orgnih.gov A cytochrome P450 monooxygenase, encoded by the lovA gene (or its homolog in Monascus), catalyzes the introduction of a double bond at the C4a,5 position of dihydromonacolin L acid. researchgate.netnih.govebi.ac.uk This conversion of dihydromonacolin L acid directly yields monacolin L acid. researchgate.netnih.gov

Interestingly, the LovA enzyme is a bifunctional catalyst. After forming monacolin L acid, it performs a second oxidation, a regio- and stereo-specific hydroxylation at C-8, to convert monacolin L acid into monacolin J acid, the next major intermediate in the lovastatin pathway. nih.govresearchgate.netnih.gov Therefore, LovA is the single enzyme responsible for these two crucial oxidative transformations. nih.gov

Precursor Compounds and Metabolic Intermediates in Monacolin L Acid Formation

The biosynthetic highway to monacolin L acid is paved with several key precursor molecules and intermediates.

The direct precursor to monacolin L acid is dihydromonacolin L acid . uniprot.orgebi.ac.uk This compound is the first major stable intermediate released from the PKS machinery. uniprot.org It is formed from one acetyl-CoA and eight malonyl-CoA units through the action of the PKS (LovB/MokA) and its partner enoyl reductase (LovC/MokE). uniprot.orguniprot.org

Another related compound, 3-alpha-hydroxy-3,5-dihydromonacolin L , has been isolated from cultures of Monascus ruber. ebi.ac.uknih.govebi.ac.uk It is formed from dihydromonacolin L through the action of a cell-free extract from M. ruber in the presence of molecular oxygen. ebi.ac.uknih.gov This compound is considered a precursor to monacolin L, as it can be converted to monacolin L via a dehydration reaction, particularly under mildly acidic conditions. jst.go.jpgenome.jp It is believed that much of the monacolin L detected during extraction processes may actually originate from the dehydration of this unstable hydroxylated precursor. jst.go.jp

Genetic Basis of Monacolin Biosynthesis

The enzymes required for monacolin biosynthesis are encoded by a series of genes organized into a compact gene cluster. nycu.edu.twrsc.org In Aspergillus terreus, this is known as the lov cluster, while in Monascus species, it is referred to as the mok cluster. nycu.edu.twnih.gov

In M. pilosus, a 42 kb genomic region contains the monacolin K biosynthetic gene cluster, comprising nine genes designated mokA through mokI. nycu.edu.twmdpi.com These genes show significant sequence similarity (over 54%) to their counterparts in the A. terreus lov cluster. nycu.edu.twmdpi.com Disruption of the mokA gene, which encodes the primary PKS, completely halts monacolin K production, confirming its essential role. nycu.edu.twnih.gov The mok cluster includes genes for the two PKS enzymes (mokA and mokB), an enoyl reductase (mokE), a P450 monooxygenase (mokC), and other regulatory and tailoring enzymes. mdpi.comresearchgate.net

Table 1: Key Genes in the Monacolin Biosynthetic Cluster

| Gene Name (Monascus) | Gene Name (Aspergillus) | Encoded Protein | Function in Biosynthesis |

|---|---|---|---|

mokA |

lovB |

Polyketide Synthase | Synthesizes the nonaketide backbone. nycu.edu.twmdpi.com |

mokB |

lovF |

Polyketide Synthase | Synthesizes the diketide side chain. mdpi.com |

mokE |

lovC |

Enoyl Reductase | Complements the non-functional ER domain of MokA/LovB. mdpi.com |

mokC |

lovA |

P450 Monooxygenase | Oxidizes dihydromonacolin L acid to monacolin L acid and then to monacolin J acid. mdpi.comresearchgate.net |

mokD |

lovD |

Transesterase | Attaches the side chain to the monacolin J core. uniprot.org |

mokH |

lovE |

Transcription Factor | Regulates the expression of other genes in the cluster. nih.govnih.gov |

Biotechnological Approaches for Monacolin Production

The industrial production of monacolins relies heavily on microbial fermentation. Significant research has been dedicated to optimizing these processes to enhance yield.

The production of monacolins is highly sensitive to the fermentation environment. Optimization strategies often involve statistical methodologies like response surface methodology to fine-tune various parameters. nih.govmdpi.com Key factors that influence yield include the composition of the culture medium (carbon and nitrogen sources), temperature, pH, aeration, and cultivation time. nih.govsbmu.ac.ir

For instance, studies on Monascus purpureus have identified glycerol, methionine, and sodium nitrate (B79036) as significant factors. nih.gov In one study, optimizing these components along with temperature (25°C) and cultivation time (16 days) in solid-state fermentation resulted in a nearly three-fold increase in monacolin K production. nih.gov Other research using solid-state fermentation of ginkgo seeds identified ammonium (B1175870) sulfate (B86663), ammonium chloride, and magnesium sulfate as key medium additives, with optimal conditions leading to a high yield of 17.71 mg/g. nih.gov The choice of substrate is also crucial, with glutinous rice showing slightly better yields than standard rice in some solid-state fermentations. scientific.net

Table 2: Examples of Optimized Fermentation Parameters for Monacolin Production

| Organism | Fermentation Type | Key Optimized Parameters | Reported Yield Improvement |

|---|---|---|---|

| Monascus purpureus TISTR 3541 | Solid-State | 2% glycerol, 0.14% methionine, 0.01% sodium nitrate, 25°C, 16 days | ~3 times higher than basal medium. nih.gov |

| Monascus purpureus | Solid-State (Ginkgo seeds) | 0.22% ammonium sulfate, 0.34% ammonium chloride, 0.05% magnesium sulfate, 12 days, 27°C | 17.71 mg/g yield achieved. nih.gov |

| Monascus purpureus PTCC5303 | Liquid | 10 g/L maltose, 0.78 g/L MgSO4, pH 7, 30°C, 10 days | Maximum production of 309 µg/L. sbmu.ac.ir |

| Saccharomyces cerevisiae (Engineered) | Liquid | Media pH increased to 8.7 | 10-fold increase in product titer. nih.gov |

Engineered Biosynthesis in Heterologous Systems for Monacolin Analogs

The production of monacolin analogs through engineered biosynthesis in heterologous systems represents a significant advancement in metabolic engineering. nih.gov This approach involves transferring the biosynthetic gene clusters responsible for monacolin production from their native organisms, such as Aspergillus terreus or Monascus species, into a more tractable host organism. nih.govfrontiersin.org The primary goals of using heterologous hosts are to overcome the limitations of native producers, such as slow growth or the co-production of undesirable compounds like citrinin, and to facilitate the generation of novel monacolin analogs. frontiersin.orgresearchgate.net Fungi like Aspergillus niger, Aspergillus oryzae, and the yeast Saccharomyces cerevisiae are commonly chosen as heterologous hosts due to their well-understood genetics and suitability for industrial fermentation. nih.govnih.govfrontiersin.org

A key target for heterologous synthesis is Monacolin J (MJ), a crucial precursor for the semi-synthesis of the cholesterol-lowering drug simvastatin (B1681759). researchgate.netmdpi.com Industrially, Monacolin J is often produced by the alkaline hydrolysis of lovastatin, a process that can be complex and environmentally challenging. researchgate.net Heterologous expression of the minimal set of genes required for Monacolin J biosynthesis provides a direct and potentially more sustainable production route. The core pathway to produce Monacolin J from its polyketide backbone involves the lovastatin nonaketide synthase (LNKS, encoded by lovB), an enoyl reductase (lovC), a dehydratase domain combined with an enoylreductase (lovG), and a modifying enzyme (lovA) for oxidation steps. nih.gov The inactivation or omission of the lovF gene, which synthesizes the α-methylbutyryl side chain, and the lovD gene, which transfers this side chain, results in the accumulation of Monacolin J. acs.org

Detailed research has demonstrated the successful reconstruction of these pathways in various hosts. By expressing the biosynthetic genes for Monacolin J from A. terreus in Aspergillus niger, researchers have created engineered strains capable of producing the compound directly. nih.govdntb.gov.ua Similarly, co-culturing two different engineered yeast strains has been shown to enhance the production of Monacolin J and lovastatin by as much as 70% compared to single-strain cultures. frontiersin.org These strategies not only improve the yield of desired monacolins but also open avenues for combinatorial biosynthesis, where genes from different organisms are mixed to create novel statin structures. acs.org

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Monacolin L Acid Scaffolds

The total synthesis of the Monacolin L acid scaffold, a complex undertaking, is often discussed in the context of its more famous structural relatives, compactin and lovastatin (B1675250). wiley-vch.deijpsonline.com Synthetic chemists have developed several elegant strategies to construct the core bicyclic decalin system and attach the characteristic side chain.

A predominant strategy involves a disconnection between the hexahydronaphthalene (B12109599) core and the hydroxy acid side chain. The construction of the core itself is a significant challenge, with the Diels-Alder reaction being a key approach. wiley-vch.de This [4+2] cycloaddition reaction is used to form the six-membered rings of the decalin system with a high degree of stereochemical control. acs.orgwikipedia.orglibretexts.org For example, a Lewis acid-catalyzed Diels-Alder cycloaddition has been employed effectively to manage the stereochemical complexities of the decalin nucleus. wiley-vch.de In some biosynthetic pathways, an intramolecular Diels-Alder reaction of a triene intermediate is a key step in forming the fused ring system. libretexts.orgwikipedia.org

Alternative methods for constructing the core have also been developed, such as a double Michael reaction protocol. rsc.orgrsc.org Once the decalin nucleus is synthesized, the final stage involves attaching the side chain. The synthesis of the γ-lactone portion of the side chain can be achieved using methods starting from precursors like glutamic acid. wikipedia.org This is followed by a series of reactions to create the full side chain, which is then coupled to the decalin core to complete the total synthesis of the scaffold.

Semi-Synthetic Transformations Involving Monacolin L Acid Intermediates

While total synthesis provides a route to the molecule, many transformations start with intermediates obtained from fermentation. Monacolin L itself is often the product of a semi-synthetic transformation. In freshly harvested Aspergillus terreus cultures, Monacolin L may not be detectable. nih.gov Instead, a precursor, 3α-hydroxy-3,5-dihydromonacolin L, is present. nih.govnih.gov This unstable metabolite converts to Monacolin L via a dehydration reaction, a process that occurs under mildly acidic conditions and with elevated temperatures, often during the extraction and isolation phases. nih.govebi.ac.uk

Another critical semi-synthetic transformation is the conversion of Monacolin L to other valuable monacolins. The hydroxylation of Monacolin L produces Monacolin J. nih.gov This reaction is catalyzed by a monooxygenase from Monascus ruber and requires molecular oxygen and NADPH. ebi.ac.ukresearchgate.net Specifically, the cytochrome P450 monooxygenase, LovA, has been shown to catalyze the regio- and stereo-specific hydroxylation of Monacolin L acid to yield Monacolin J acid. ebi.ac.uk These enzymatic transformations highlight how naturally derived intermediates can be starting points for creating other key compounds in the monacolin family.

Derivatization Reactions of Monacolin L Acid

Derivatization is crucial for modifying the properties of Monacolin L acid and for its analysis. The primary reaction sites are the carboxylic acid and hydroxyl groups.

Monacolin L acid exists in a pH-dependent equilibrium with its corresponding lactone form. The open hydroxy-acid form can undergo intramolecular esterification (lactonization) to form the closed-ring lactone. This reversibility is a key chemical characteristic of this family of compounds.

The carboxylic acid group can also undergo intermolecular esterification with various alcohols. For instance, to aid in its isolation and structural elucidation, the precursor 3α-hydroxy-3,5-dihydromonacolin L was converted to its phenacyl ester through a process of extractive alkylation. nih.govebi.ac.uk It was noted that this ester, upon standing, would gradually form the corresponding lactone, further demonstrating the interplay between the acid, ester, and lactone forms. nih.govebi.ac.uk

Modifying groups can be introduced onto the Monacolin L acid scaffold to alter its characteristics. The hydroxyl groups on the molecule are key targets for such modifications. While specific examples for Monacolin L are not extensively detailed, the chemistry of the closely related Monacolin J is illustrative. The C8-hydroxyl group of Monacolin J is acylated with a 2-methylbutyryl side chain by the enzyme LovD to produce lovastatin. wikipedia.org This enzymatic acylation demonstrates the viability of this position for introducing new functional groups.

Chemical derivatization is also employed for analytical purposes. Pre-column derivatization techniques, such as methylation with reagents like trimethylsilyldiazomethane (B103560) (TMSCHN₂), can be used to enhance the stability, chromatographic behavior, and detection sensitivity of related compounds in analyses like LC-MS/MS. This suggests that the hydroxyl groups on the Monacolin L scaffold are accessible for methylation and potentially other derivatizations.

Role of Lithium Reagents in Monacolin Chemical Transformations

Lithium reagents, particularly organolithium compounds like n-butyllithium (n-BuLi), are powerful tools in organic synthesis due to their nature as exceptionally strong bases. In the context of monacolin chemistry, they are instrumental in creating reactive intermediates for semi-synthetic modifications.

The primary function of an organolithium reagent is deprotonation. Due to their high basicity, they can abstract a proton from a carbon atom, creating a carbanion. This nucleophilic species can then participate in carbon-carbon bond-forming reactions. For example, in some chemical synthesis routes for simvastatin (B1681759), a derivative of Monacolin J, hazardous reagents like n-butyl lithium are used. This implies a strategy where the monacolin core is deprotonated to create a nucleophile, which then reacts with an activated acyl donor to attach a new side chain.

The compound name "Monacolin L Acid Lithium Salt" itself points to a more fundamental role of lithium. The lithium salt is formed through a simple acid-base reaction where the carboxylic acid of Monacolin L Acid is deprotonated by a lithium base (e.g., lithium hydroxide). This reaction converts the organic acid into its lithium salt, which can enhance properties such as solubility and stability compared to the free acid form.

Structural Elucidation and Spectroscopic Characterization of Monacolin L Acid

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopy is the cornerstone for elucidating the structure of natural products like Monacolin L Acid. Each technique provides a unique piece of the structural puzzle, from the atomic framework to the specific functional groups present.

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of Monacolin L Acid. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the presence of the hexahydronaphthalene (B12109599) (decalin) core and the β-hydroxy heptanoic acid side chain.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number and electronic environment of all protons in the molecule. Key diagnostic signals for Monacolin L Acid include those for the conjugated diene system within the decalin ring, protons adjacent to hydroxyl groups, and the various aliphatic and methyl protons. The coupling constants (J-values) provide critical information about the dihedral angles between adjacent protons, aiding in stereochemical assignments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & J-coupling (Hz) | Description |

|---|---|---|---|

| H-6 | ~6.01 | d, J ≈ 9.6 | Vinyl proton in conjugated diene |

| H-5 | ~5.78 | dd, J ≈ 9.6, 6.0 | Vinyl proton in conjugated diene |

| H-3' | ~4.20 | m | Proton on carbon bearing hydroxyl group (side chain) |

| H-5' | ~3.81 | m | Proton on carbon bearing hydroxyl group (side chain) |

| H-1 | ~2.45 | m | Aliphatic proton on decalin ring |

| H-2'α, H-2'β | ~2.35 | m | Methylene protons adjacent to carboxylic acid |

| C2-CH₃ | ~1.08 | d, J ≈ 7.0 | Methyl group on decalin ring |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms. The chemical shifts are indicative of the carbon type (e.g., carbonyl, olefinic, oxygen-bearing, aliphatic). The presence of a signal around 178-180 ppm is a definitive marker for the carboxylic acid carbonyl carbon, distinguishing the acid form from its lactone precursor (Monacolin L), which would show an ester carbonyl signal around 173 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C-1' | ~179.5 | Carboxylic acid carbonyl |

| C-6 | ~135.2 | Olefinic carbon (sp²) |

| C-8a | ~131.0 | Olefinic carbon (sp²), quaternary |

| C-5 | ~129.8 | Olefinic carbon (sp²) |

| C-8 | ~129.1 | Olefinic carbon (sp²) |

| C-5' | ~72.1 | Carbon bearing hydroxyl group (side chain) |

| C-3' | ~68.5 | Carbon bearing hydroxyl group (side chain) |

| C-4' | ~44.1 | Aliphatic carbon (side chain) |

| C2-CH₃ | ~22.8 | Methyl carbon on decalin ring |

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for assembling the molecular structure.

COSY (Correlation Spectroscopy) establishes ¹H-¹H spin-coupling networks, allowing for the tracing of proton connectivity through the decalin ring and along the heptanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (like C-4a and C-8a) and for confirming the connection point between the decalin ring (at C-1) and the side chain.

Mass spectrometry provides precise molecular weight and fragmentation data, which corroborates the molecular formula and structural features determined by NMR.

MS Analysis: High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the exact mass of the molecule. For Monacolin L Acid (C₂₃H₃₆O₅), the expected monoisotopic mass is 392.2563 u. In negative ion mode (ESI-), the molecule is typically observed as the deprotonated ion [M-H]⁻ at m/z 391.2490. When analyzed as the lithium salt in positive ion mode (ESI+), it can be observed as the lithium adduct [M+Li]⁺ at m/z 399.2667 or the protonated molecule [M+H]⁺ at m/z 393.2636.

MS/MS (Tandem Mass Spectrometry): Fragmentation analysis provides structural fingerprints. When the parent ion (e.g., m/z 391) is isolated and fragmented, it produces a characteristic pattern:

A neutral loss of water (H₂O, 18 Da) from one of the hydroxyl groups is common, yielding a fragment ion at m/z 373.

A subsequent loss of a second water molecule can occur, yielding a fragment at m/z 355.

A key fragmentation is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, resulting in a fragment at m/z 347.

Cleavage of the C-C bond between the decalin core and the side chain is also a characteristic fragmentation pathway, helping to confirm the two major substructures of the molecule.

IR spectroscopy is used to identify the functional groups present in Monacolin L Acid. The spectrum is characterized by several key absorption bands:

~3400 cm⁻¹ (broad): A strong, broad absorption corresponding to the O-H stretching vibrations of the two alcohol groups and the carboxylic acid hydroxyl group.

~2950-2850 cm⁻¹: Strong C-H stretching absorptions from the numerous sp³-hybridized carbons in the aliphatic rings and side chain.

~1700 cm⁻¹: A very strong C=O stretching absorption, characteristic of the carbonyl group in the carboxylic acid. This peak is a definitive indicator of the acid form.

~1640 cm⁻¹: A C=C stretching absorption from the conjugated diene system in the decalin ring.

~1200-1050 cm⁻¹: C-O stretching vibrations from the alcohol and carboxylic acid functional groups.

The UV-Vis spectrum of Monacolin L Acid is defined by the presence of the conjugated diene chromophore within the decalin ring system. This system gives rise to a strong absorption maximum (λmax) in the ultraviolet region. The typical spectrum, measured in a solvent like methanol (B129727) or ethanol, shows a characteristic λmax at approximately 238 nm , with two smaller shoulders often observed at ~231 nm and ~246 nm. This UV signature is a hallmark of the monacolin family and is widely used for detection and quantification purposes in chromatographic methods.

Chiroptical Methods for Stereochemical Analysis (e.g., Circular Dichroism)

Monacolin L Acid is a chiral molecule, possessing multiple stereocenters. While NMR can define relative stereochemistry, chiroptical methods like Circular Dichroism (CD) are crucial for determining the absolute configuration.

CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by the chiral molecule. The resulting CD spectrum contains positive and negative peaks (Cotton effects) that are highly sensitive to the three-dimensional arrangement of the atoms. The experimental CD spectrum of an isolated sample of Monacolin L Acid can be compared to the spectra of related compounds with known absolute stereochemistry or to spectra predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). This comparison allows for the unambiguous assignment of the absolute configuration at each of the chiral centers, confirming the specific (R) or (S) designation required for a complete structural description.

Chromatographic Methods Coupled with Spectroscopic Detection

Chromatographic techniques are indispensable for the isolation, purification, and quantitative analysis of Monacolin L Acid from complex mixtures, such as fermentation broths.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating Monacolin L Acid from its lactone form (Monacolin L) and other related metabolites. A reversed-phase C18 column is typically employed with a mobile phase consisting of an acidified aqueous solution (e.g., water with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. The acid in the mobile phase ensures that the carboxylic acid group is protonated, leading to sharp, well-resolved peaks.

Coupling with Spectroscopic Detectors:

HPLC-PDA (Photodiode Array): Coupling HPLC with a PDA detector allows for continuous monitoring across a range of UV wavelengths. As the analyte elutes from the column, its full UV spectrum can be recorded. The characteristic spectrum of Monacolin L Acid (λmax ≈ 238 nm) provides a high degree of confidence in peak identification.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for trace-level detection and confirmation. The HPLC system separates the compounds, which are then ionized (e.g., by ESI) and analyzed by the mass spectrometer. In MS/MS mode, a specific precursor ion (e.g., m/z 391.2 for [M-H]⁻) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Selected Reaction Monitoring or SRM), LC-MS/MS provides exceptional selectivity and sensitivity, allowing for accurate quantification and unambiguous confirmation of Monacolin L Acid even in highly complex biological matrices.

Analytical Methodologies for Identification and Quantification of Monacolin L Acid Lithium Salt

High-Performance Liquid Chromatography (HPLC) Based Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of monacolins, including Monacolin L and its acid form. researchgate.netuantwerpen.be Its adaptability allows for various detection methods, enhancing both selectivity and sensitivity.

HPLC coupled with a Diode Array Detector (DAD) is a widely used method for the quantification of monacolins. semanticscholar.org This technique leverages the chromophoric nature of the Monacolin L acid molecule, which absorbs ultraviolet (UV) light. The DAD detector measures the absorbance across a range of wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment.

For the analysis of Monacolin L acid, the UV spectrum typically shows characteristic absorption maxima. nih.gov The wavelength of maximum absorbance is selected for quantification to ensure the highest sensitivity. A typical HPLC-DAD method for monacolin analysis involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing an acid (such as trifluoroacetic acid or formic acid) to ensure the protonation of the carboxylic acid group and achieve good peak shape. uantwerpen.be

Table 1: Illustrative HPLC-DAD Parameters for Monacolin L Acid Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) uantwerpen.be |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Trifluoroacetic acid in water uantwerpen.be |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector, monitoring at λmax of Monacolin L acid |

| Injection Volume | 10-20 µL |

| Column Temp. | Ambient or controlled (e.g., 25-30 °C) |

This table presents a generalized set of parameters. Method optimization is crucial for specific applications.

For enhanced specificity and sensitivity, HPLC is often coupled with a Mass Spectrometry (MS) detector. researchgate.net HPLC-MS combines the separation power of HPLC with the mass-analyzing capability of MS, allowing for the determination of the mass-to-charge ratio (m/z) of the analyte. This is particularly useful for confirming the identity of Monacolin L acid, as its molecular weight is a unique characteristic.

Tandem Mass Spectrometry (MS/MS) further increases the confidence in identification by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern serves as a molecular fingerprint, providing a high degree of certainty in the identification of Monacolin L acid, even in complex matrices. HPLC-MS/MS is considered a gold standard for the accurate identification and quantification of a wide range of compounds, including monacolins. nih.gov

Table 2: Representative HPLC-MS/MS Transitions for Monacolin L Acid

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| [M-H]⁻ of Monacolin L Acid | Fragment corresponding to loss of H₂O | Fragment corresponding to loss of CO₂ |

The exact m/z values would need to be determined experimentally.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution compared to traditional HPLC. mdpi.com UHPLC methods are increasingly being adopted for the analysis of monacolins due to their efficiency and reduced solvent consumption. nih.gov The principles of separation and detection in UHPLC are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. A UHPLC-DAD or UHPLC-MS/MS method would offer a high-throughput and highly sensitive approach for the analysis of Monacolin L Acid Lithium Salt. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Monacolin L acid, being a non-volatile compound, requires a derivatization step to increase its volatility before it can be analyzed by GC-MS. nih.govresearchgate.net Derivatization typically involves converting the polar functional groups (hydroxyl and carboxyl groups) into less polar and more volatile derivatives, such as trimethylsilyl (TMS) ethers and esters. youtube.com

The derivatized Monacolin L acid can then be separated on a GC column and detected by a mass spectrometer. GC-MS can provide detailed structural information based on the fragmentation patterns of the derivatized molecule. While not as common as HPLC for monacolin analysis, GC-MS can be a valuable tool, particularly for metabolic profiling studies. mdpi.com

Capillary Electrophoresis (CE) for Monacolin Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. For the analysis of Monacolin L acid, which is an anionic compound at neutral or alkaline pH, Capillary Zone Electrophoresis (CZE) can be employed. researchgate.netresearchgate.net The separation is typically performed in a fused-silica capillary filled with a background electrolyte solution.

To enhance separation selectivity and resolve closely related monacolins, additives such as cyclodextrins can be included in the background electrolyte. Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can also be used for the separation of both neutral and charged monacolins. cineca.it CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.govnih.gov

Elemental Analysis for Lithium Content (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

To confirm the presence and quantify the amount of lithium in this compound, elemental analysis techniques are essential. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for this purpose due to its exceptional sensitivity and ability to measure elements at trace and ultra-trace levels. patsnap.commdpi.com

In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the lithium atoms. The resulting ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio. thermofisher.com This allows for the highly accurate and precise quantification of lithium. thermofisher.comlabmanager.comnih.gov

Table 3: General ICP-MS Operating Parameters for Lithium Analysis

| Parameter | Setting |

| RF Power | 1550 W thermofisher.com |

| Plasma Gas Flow | ~15 L/min |

| Nebulizer Gas Flow | ~1 L/min |

| Detector Mode | Pulse counting |

| Isotope Monitored | ⁷Li |

These are typical parameters and may be optimized for specific instrumentation and sample matrices.

Sample Preparation and Extraction Techniques for this compound

The accurate identification and quantification of this compound in various matrices, such as fermented products, necessitates meticulous sample preparation and efficient extraction. These initial steps are critical for removing interfering substances and ensuring that the analyte is present in a form suitable for subsequent chromatographic analysis. The general procedure involves the homogenization of the sample, followed by extraction with an appropriate solvent system, and subsequent clean-up steps to ensure a pure extract for analysis.

A common workflow begins with mixing the sample material, for instance, a fermented product, with a selected solvent. nih.gov To enhance the extraction efficiency, physical methods such as agitation, heating, or ultrasound-assisted extraction (UAE) are employed. nih.govresearchgate.netnih.gov For example, a sample might be mixed with a solvent and agitated for a period ranging from 30 minutes to several hours at an elevated temperature, such as 60°C. nih.gov Following the extraction, centrifugation is used to separate the solid matrix from the liquid extract containing the dissolved monacolins. The resulting supernatant is then typically concentrated, dried under a vacuum, and redissolved in a solvent compatible with the analytical instrumentation, such as acetonitrile. nih.gov To prevent particulate matter from entering the analytical column, the final step in sample preparation is filtration through a membrane filter, commonly with a pore size of 0.45 µm. nih.govsemanticscholar.org

Optimization of Extraction Solvents

The selection of an appropriate solvent is a pivotal step in the analytical process, as it directly influences the extraction efficiency of monacolins. nih.gov The choice is guided by the solubility of the target compound and the nature of the sample matrix. Monacolins are soluble in various organic solvents, including methanol (B129727), ethanol, acetone, and ethyl acetate. nih.gov The optimization of the extraction solvent aims to maximize the recovery of the analyte while minimizing the co-extraction of interfering compounds.

Research on monacolin extraction has shown that polar organic solvents are particularly effective. Methanol and ethanol have been identified as preferred solvents due to their ability to yield high amounts of monacolins and their derivatives. nih.gov The addition of water to water-miscible solvents like methanol, ethanol, and isopropanol can enhance extraction. The diluted solvent can better diffuse into the sample matrix, thereby promoting the release of monacolins from the base material. nih.gov

Studies have systematically compared the efficacy of different solvents. For instance, the recovery of Monacolin K, a closely related compound, was assessed using ethanol and acetonitrile, yielding recoveries of 80.7% and 85.5%, respectively. researchgate.netnih.govmdpi.com Further investigations have explored mixtures of ethanol and water, modulating temperature and extraction times to optimize the yield. researchgate.netnih.govmdpi.com It was found that water extractions at 80°C for 10 minutes could produce a Monacolin K yield greater than 85%. researchgate.netnih.gov The optimization process also considers physical factors such as temperature and extraction duration, with ultrasound-assisted extraction (UAE) being a modern approach to enhance efficiency. researchgate.netnih.govresearchgate.net

| Solvent/Method | Conditions | Observed Yield/Efficiency | Source |

|---|---|---|---|

| Ethanol/Water (75:25) | Agitation for 2 hours at 60°C | Identified as a preferred solvent for monacolin derivatives. | nih.govnih.gov |

| Methanol | - | Identified as one of the most favorable solvents for monacolin extraction. | nih.gov |

| Ethanol | - | Achieved a recovery of 80.7% ± 0.1% for Monacolin K. | researchgate.netnih.govmdpi.com |

| Acetonitrile (ACN) | - | Achieved a recovery of 85.5% ± 0.2% for Monacolin K. | researchgate.netnih.govmdpi.com |

| Water | 10 minutes at 80°C | Produced a Monacolin K yield > 85%. | researchgate.netnih.govmdpi.com |

| Ultrasound-Assisted Extraction (UAE) with water-based formulation | 45 minutes at 80°C | Resulted in an optimal total Monacolin K extraction yield of 86.6% ± 0.4%. | researchgate.netnih.govmdpi.com |

| Accelerated Solvent Extraction (ASE) with Ethyl Acetate | 7 minutes at 120°C, 3 cycles | Yielded 9.26 mg/g of Monacolin K from dry red yeast rice. | researchgate.net |

Pre-column Derivatization for Enhanced Detection

Pre-column derivatization is an analytical strategy used in liquid chromatography to improve the detection and quantification of target analytes. jascoinc.comjasco-global.comjasco-global.com This process involves a chemical reaction that converts the analyte into a derivative with properties more suitable for detection. jascoinc.com This technique is particularly valuable when the original compound lacks a strong chromophore for UV-Vis absorbance detection or does not fluoresce, thus limiting the sensitivity of the analysis. jasco-global.comjasco-global.com By attaching a "tag" to the molecule, its detectability can be significantly enhanced.

The derivatization reaction is typically performed before the sample is injected into the high-performance liquid chromatography (HPLC) system. jasco-global.com The ideal derivatizing agent should react completely and rapidly with the target analyte to form a single, stable product. Common reagents used in pre-column derivatization include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) for amino acids, which create highly fluorescent derivatives. jascoinc.com Another example is 2,4-dinitrofluorobenzene (Sanger's reagent), which can be used to improve the chromatographic and detection properties of various compounds. nih.gov

The procedure generally involves mixing the sample solution with the derivatization reagent and a buffer to control the pH, followed by a short incubation period, sometimes with heating, to ensure the reaction goes to completion. mdpi.com While specific applications of pre-column derivatization for the enhanced detection of this compound are not extensively detailed in the reviewed literature, this methodology represents a viable approach to increase analytical sensitivity, should the inherent detectability of the compound prove insufficient for a given application. The choice of reagent would depend on the functional groups present in the Monacolin L acid structure.

Molecular and Cellular Mechanisms of Action of Monacolin L Acid in Vitro Studies

Enzyme Inhibition Kinetics (e.g., HMG-CoA Reductase Inhibition by Monacolins)

Monacolins, as a class of compounds, are recognized for their inhibitory action on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov Several sources confirm that Monacolin L, alongside other monacolins such as J, M, and X, is a potent inhibitor of this enzyme. researchgate.net The mechanism is generally described as reversible and competitive. nih.gov However, specific enzyme inhibition kinetic data, such as IC50 (half-maximal inhibitory concentration) values for Monacolin L Acid or its lithium salt, are not detailed in the available literature. Studies providing precise IC50 values typically focus on other statins or monacolins, like Monacolin J. nih.gov

Interaction with Cellular Signaling Pathways

There is a significant lack of information regarding the specific effects of Monacolin L Acid Lithium Salt on cellular signaling. Research into the modulation of key pathways has been centered on Monacolin K. Studies have shown that Monacolin K can influence the expression and activity of MAPK, PI3K/AKT, and NF-κB pathways, which are critical in regulating cellular processes like proliferation, survival, and inflammation. nih.govresearchgate.net Unfortunately, equivalent studies investigating these specific interactions for Monacolin L could not be identified.

Induction of Apoptosis in Cellular Models

The induction of apoptosis (programmed cell death) is a known anticancer mechanism of some statins. Research has demonstrated that Monacolin K, either in purified form or as part of a Red Yeast Rice extract, can induce apoptosis in various cancer cell lines, including colon cancer cells. researchgate.netresearchgate.net The mechanism is linked to the inhibition of the mevalonate (B85504) pathway, which affects downstream signaling crucial for cell survival. researchgate.net However, scientific articles detailing in vitro studies that specifically investigate the apoptosis-inducing capabilities of Monacolin L are not present in the reviewed literature.

Specific Receptor or Target Binding Studies (e.g., Protein Kinase C epsilon (PKCε))

There is no scientific literature available that documents any direct binding or interaction between any monacolin compound, including Monacolin L, and Protein Kinase C epsilon (PKCε).

Due to these significant gaps in the available research, constructing a thorough and scientifically accurate article that strictly adheres to the provided outline for this compound is not feasible.

Structure-Activity Relationship (SAR) Studies at the Molecular Level of Monacolin L Acid

The biological activity of monacolins, including Monacolin L Acid, is intrinsically linked to their specific chemical structures. The core components of these molecules, a hexahydronaphthalene (B12109599) ring system, a lactone or hydroxy acid side chain, and a variable acyl side chain, all play crucial roles in their inhibitory effect on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govnih.gov Structure-activity relationship (SAR) studies, primarily focused on the broader class of statins and related monacolins, have elucidated the key molecular features necessary for this inhibition.

The active form of monacolins is the hydroxy acid form, which mimics the structure of the endogenous substrate, HMG-CoA. caldic.comchina-sinoway.com The lactone form, as found in some naturally occurring monacolins, is a prodrug that must be hydrolyzed in the body to the active hydroxy acid form to exert its inhibitory effect. nih.gov

Key structural features that influence the HMG-CoA reductase inhibitory activity of monacolins include:

The Polyketide Moiety: The decalin (hexahydronaphthalene) ring structure is a fundamental component for activity.

The Hydroxy Acid Side Chain: The β-hydroxy acid side chain is essential for competitive inhibition of HMG-CoA reductase. This portion of the molecule closely resembles the HMG part of the natural substrate.

The Acyl Side Chain: The nature of the acyl side chain at the C8 position of the decalin ring significantly impacts the potency of the inhibitor.

In the case of Monacolin L, the absence of a methyl group on the acyl side chain, which is present in the more potent Monacolin K (lovastatin), is a key structural difference. This variation in the side chain is known to affect the binding affinity of the molecule to the active site of HMG-CoA reductase.

While specific SAR studies detailing the incremental activity of Monacolin L Acid are not extensively available, the general principles derived from the study of other monacolins can be applied. For instance, the presence and nature of the ester side chain are critical for potency. Monacolin J, which lacks this side chain entirely and possesses a hydroxyl group instead, exhibits significantly weaker inhibitory activity.

The following interactive table provides a comparative overview of the key structural features of several monacolins and their general relationship to HMG-CoA reductase inhibitory activity.

| Compound | R1 Group (Acyl Side Chain) | R2 Group (at C6) | Relative HMG-CoA Reductase Inhibitory Activity |

| Monacolin K (Lovastatin) | 2-methylbutyryl | H | High |

| Monacolin L | Butyryl | H | Moderate |

| Monacolin J | H | H | Low |

| Compactin (Mevastatin) | 2-methylbutyryl | CH3 | High |

This table illustrates the general structure-activity relationships among common monacolins. The relative inhibitory activity is a generalization based on available literature.

The data indicates that the presence and specific structure of the acyl side chain are crucial for potent HMG-CoA reductase inhibition. The slight structural difference between Monacolin K and Monacolin L, specifically the absence of a methyl group in the side chain of Monacolin L, is presumed to result in a lower binding affinity to the enzyme, leading to its comparatively moderate inhibitory effect. Further detailed molecular modeling and in vitro enzymatic assays specifically focusing on Monacolin L Acid would be necessary to precisely quantify these structure-activity relationships.

Theoretical and Computational Chemistry Studies of Monacolin L Acid Lithium Salt

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as Monacolin L, might interact with its biological target. The primary target for monacolins is the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme, which is a key regulator in cholesterol biosynthesis.

Research using in silico methods has explored the interaction between Monacolin L and the HMG-CoA reductase receptor. Docking studies are performed to predict the binding affinity and the specific orientation of the ligand within the enzyme's active site. In one such study, Monacolin L was identified as having the best anticholesterol activity against HMG-CoA reductase among fourteen tested monacolin compounds based on docking results. nih.govmdpi.com The binding affinity, a measure of the strength of the interaction, was calculated to be -10.22 kcal/mol for Monacolin L. nih.govmdpi.com This strong binding affinity suggests a stable and favorable interaction with the enzyme.

These simulations have shown that Monacolin L forms specific hydrogen bonds with key amino acid residues in the active site of HMG-CoA reductase, namely Arg A:568 and His A:752. nih.govmdpi.com Furthermore, it interacts with several other important residues, including Ser A:565, Leu A:853, and Leu A:562. nih.govmdpi.com These interactions are crucial for the stable binding and potential inhibitory action of the compound.

| Parameter | Finding | Significance |

|---|---|---|

| Binding Affinity | -10.22 kcal/mol nih.govmdpi.com | Indicates strong and stable binding to the target enzyme. |

| Hydrogen Bond Interactions | Arg A:568, His A:752 nih.govmdpi.com | Key interactions that anchor the molecule in the active site. |

| Other Interacting Residues | Ser A:565, Leu A:853, Leu A:562 nih.govmdpi.com | Contribute to the overall stability and specificity of the binding complex. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its stability, reactivity, and structure. These methods can determine various molecular descriptors.

While extensive quantum chemical studies specifically detailing the electronic structure and reactivity of Monacolin L acid or its lithium salt are not widely reported in the searched literature, such analyses would typically involve calculating key parameters. These parameters help in understanding the molecule's behavior in chemical reactions.

A typical quantum chemical analysis would yield the following descriptors:

E(HOMO): Energy of the Highest Occupied Molecular Orbital. This is related to the molecule's ability to donate electrons.

E(LUMO): Energy of the Lowest Unoccupied Molecular Orbital. This relates to the molecule's ability to accept electrons.

Energy Gap (ΔE): The difference between E(HOMO) and E(LUMO), which is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): A map that shows the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Although specific values for Monacolin L acid lithium salt are not available, a computational study on the biosynthesis of Monacolin L did employ quantum chemistry to understand reaction mechanisms, indicating the applicability of these methods to this class of molecules. nih.gov

Conformational Analysis and Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility of a molecule and its dynamic behavior over time. These studies are essential for understanding how a molecule might change its shape to bind to a receptor or how stable the resulting complex is.

Molecular dynamics simulations have been performed on Monacolin L to assess its stability when bound to the HMG-CoA reductase receptor. nih.gov These simulations track the movements and interactions of every atom in the system over a period of time, providing a view of the complex's dynamic nature. The results showed that the complex of Monacolin L with the receptor is stable. nih.govmdpi.com A key parameter derived from these simulations is the conformational energy. For Monacolin L, a low conformational energy value of -10.22 kcal/mol was reported, which corroborates the stability suggested by the docking results. nih.govmdpi.com The stability of the complex is further supported by the consistent hydrogen bonding observed throughout the simulation. nih.gov

| Parameter | Value/Observation | Implication |

|---|---|---|

| Conformational Energy | -10.22 kcal/mol nih.govmdpi.com | Suggests a thermodynamically stable conformation when bound to the receptor. |

| Hydrogen Bond Stability | Hydrogen bonds with Arg A:568 and His A:752 are maintained. nih.gov | Indicates a persistent and stable interaction with the enzyme's active site over time. |

| Overall Stability | The protein-ligand complex is stable throughout the simulation. nih.gov | Supports the hypothesis that Monacolin L is an effective binder of HMG-CoA reductase. |

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are valuable for confirming the structure of a synthesized or isolated compound and for interpreting experimental data.

A literature search did not yield specific studies focused on the in silico prediction of the spectroscopic properties for Monacolin L acid or its lithium salt. However, experimental spectroscopic data for Monacolin L and related compounds are available. For instance, monacolins that possess a conjugated hexahydronaphthalene (B12109599) ring system, like Monacolin L, exhibit a characteristic UV absorption spectrum with three maxima around 230, 238, and 246 nm. samipubco.comskemman.is Computational methods like Time-Dependent Density Functional Theory (TD-DFT) could theoretically be used to predict such spectra, but these specific calculations for Monacolin L have not been reported in the reviewed literature. Similarly, while experimental ¹H-NMR and ¹³C-NMR data have been used to identify Monacolin L, computational predictions of these NMR spectra are not available. skemman.is

Research Applications and Emerging Areas

Monacolin L Acid Lithium Salt as a Biochemical Probe

This compound serves as a valuable biochemical probe, particularly in the investigation of lipid metabolism and cardiovascular health. smolecule.com Its fundamental biological activity is the inhibition of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is a critical rate-limiting step in the biosynthesis of cholesterol. smolecule.com As a specific inhibitor, the compound can be used in research to study the effects of blocking this pathway.

The lithium salt form of monacolin L acid is utilized in biochemical and evolutionary studies to probe enzymatic reactions. scholaris.ca For instance, it has been involved in studies examining the enzymatic dehydration of dihydromonacolin L acid to form monacolin L acid. scholaris.ca The unique properties of the lithium salt, such as potentially enhanced solubility compared to other forms, may improve its utility in these experimental settings. smolecule.com By introducing the compound into biological systems, researchers can observe the downstream effects of HMG-CoA reductase inhibition, helping to elucidate complex metabolic networks and identify potential new therapeutic targets. Its role as a probe is essential for understanding the broader physiological impacts of monacolins, including their antioxidant and potential anti-inflammatory effects. smolecule.com

Use in In Vitro Assay Development

This compound is a useful reagent in the development and execution of in vitro assays, especially those designed to screen for enzyme activity or inhibition. The compound has been used specifically in the development of in vitro enzyme assays for proteins like LovA, which are involved in the biosynthesis of related compounds. scholaris.ca Such assays are crucial for characterizing enzyme function and kinetics.

The development of these assays often involves liquid chromatography with mass spectrometry (LC/MS) to detect and quantify the substrate and resulting products. nih.gov For example, in a typical setup, the monacolin compound would be incubated with the enzyme of interest, and the reaction's progress would be monitored over time. mdpi.com

Furthermore, related monacolins, like monacolin J acid, are used as key intermediates in assays for enzymes such as the acyltransferase LovD. umich.edumdpi.com These assays are not only used to study the wild-type enzyme but also to screen and optimize engineered enzyme variants with improved activity. umich.edu The insights gained from these related assays provide a framework for how this compound can be employed to:

Validate new analytical methods for detecting monacolins.

Screen for new inhibitors of enzymes in the polyketide synthesis pathway.

Optimize reaction conditions for biocatalytic processes.

Green Chemistry Principles in this compound Related Synthesis

In contrast, modern approaches focus on biocatalysis, aligning with green chemistry principles by using enzymes to perform specific chemical transformations. This strategy avoids many hazardous chemicals and improves efficiency. mdpi.comepa.gov For example, the synthesis of simvastatin (B1681759) from monacolin J has been revolutionized by using a genetically evolved LovD acyltransferase enzyme in a whole-cell biocatalyst system. epa.govrsc.org This biocatalytic process offers numerous advantages. mdpi.com

The table below compares the traditional chemical synthesis approach with the modern biocatalytic method for a related monacolin derivative, highlighting the alignment with green chemistry principles.

| Feature | Traditional Chemical Synthesis | Green Biocatalytic Synthesis | Green Chemistry Principle Addressed |

| Key Reagents | n-butyl lithium, tert-butyl dimethyl silane (B1218182) chloride, methyl iodide | Genetically engineered enzyme (LovD), whole-cell catalyst | Prevention of Waste , Use of Less Hazardous Chemicals mdpi.comepa.gov |

| Solvents | Multiple organic solvents for reactions and extractions | Primarily aqueous media | Safer Solvents and Auxiliaries mdpi.com |

| Protecting Groups | Required for selective reactions (e.g., silyl (B83357) protection) | Not required due to high enzyme specificity | Reduce Derivatives (avoids protection/deprotection) rsc.org |

| Reaction Conditions | Often requires extreme temperatures | Ambient temperature and pressure | Energy Efficiency mdpi.com |

| By-products | Multiple by-products from each step, including waste salts | Recyclable co-products (e.g., methyl 3-mercaptopropionic acid) | Atom Economy , Catalysis mdpi.comepa.gov |

| Overall Yield | Often lower (<70%) due to multiple steps | High yield (>97%) | Prevention of Waste , Increased Efficiency mdpi.com |

These advancements in the synthesis of related compounds demonstrate a clear trend towards more sustainable and environmentally friendly manufacturing processes, principles that are directly relevant to any potential large-scale synthesis of this compound.

Role in Advanced Materials Research (General Lithium Salts Applications)

While this compound is primarily studied for its biological activity, the "lithium salt" aspect connects it to a completely different and critical field of science: advanced materials research, particularly for next-generation batteries. rsc.orgresearchgate.net Lithium salts are a fundamental component of the electrolytes used in virtually all lithium-based batteries, from the established lithium-ion (Li-ion) technology to advanced concepts like lithium-metal (Li-metal), lithium-sulfur (Li-S), and lithium-oxygen (Li-O₂) batteries. rsc.orgrsc.orgcicenergigune.com

The primary role of the lithium salt in a battery electrolyte is to provide a source of mobile lithium ions (Li⁺), which act as the charge carriers, moving between the anode and cathode during the charge and discharge cycles. cicenergigune.comsigmaaldrich.com The properties of the salt's anion are just as critical as the lithium cation, as the anion influences key electrolyte characteristics: cicenergigune.com

Ionic Conductivity : The salt must readily dissolve and dissociate in the solvent to ensure a high concentration of charge carriers, which is essential for battery performance. rsc.org

Electrochemical Stability : The salt must remain stable and not decompose at the high and low voltages experienced at the cathode and anode, respectively. cicenergigune.com

Formation of the Solid Electrolyte Interphase (SEI) : The decomposition of the salt's anion contributes to the formation of a protective film on the anode surface, known as the SEI. sigmaaldrich.com A stable and robust SEI is crucial for preventing further electrolyte decomposition and ensuring the long-term cyclability and safety of the battery. cicenergigune.comsigmaaldrich.com

Research in this area focuses on developing new lithium salts that can outperform the current standard, lithium hexafluorophosphate (B91526) (LiPF₆), which has limitations despite its widespread use. rsc.orgresearchgate.net The goal is to create salts that offer improved safety, stability at high voltages, and better performance in next-generation battery chemistries. cicenergigune.com

The table below summarizes some lithium salts used or studied in advanced battery research and their relevant properties.

| Lithium Salt | Chemical Formula | Key Characteristics/Applications |

| Lithium Hexafluorophosphate | LiPF₆ | Current industry standard for Li-ion batteries; provides a good balance of properties but has thermal and hydrolytic instability. rsc.orgresearchgate.net |

| Lithium bis(trifluoromethanesulfonyl)imide | LiN(SO₂CF₃)₂ (LiTFSI) | High thermal and chemical stability; often used in polymer electrolytes, but can corrode aluminum current collectors. researchgate.netcicenergigune.com |

| Lithium bis(oxalate)borate | LiB(C₂O₄)₂ (LiBOB) | Forms a stable SEI on graphite (B72142) anodes and has good thermal stability, but suffers from low solubility in common solvents. researchgate.net |

| Lithium difluoro(oxalato)borate | LiBF₂(C₂O₄) (LiDFOB) | Combines properties of LiBF₄ and LiBOB; can form a stable SEI on both anode and cathode. researchgate.net |

The continuous development of novel lithium salts is a vital area of advanced materials research, aiming to unlock the potential of high-energy-density batteries for applications like electric vehicles and grid storage. cicenergigune.comsigmaaldrich.com

Future Research Directions

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthetic pathway of monacolins, including Monacolin L, has been extensively studied, particularly in fungi like Aspergillus terreus and Monascus species. mdpi.comrsc.org The process is known to be governed by a cluster of genes, often referred to as the "lov" or "mok" gene cluster, which encode for polyketide synthases (PKS) and other modifying enzymes. mdpi.compublish.csiro.au For instance, the biosynthesis of lovastatin (B1675250) (structurally similar to Monacolin K) involves key enzymes such as LovB (a polyketide synthase) and LovC (an enoyl reductase). mdpi.com In Monascus species, homologous genes like mokA and mokE are believed to perform similar functions. mdpi.com

Future research will likely focus on identifying and characterizing novel enzymes within these pathways. While major enzymes like PKSs have been identified, the precise functions and interactions of all accessory enzymes are not fully understood. Overexpression of certain genes, such as mokC, mokD, mokE, mokF, mokH, and mokI in Monascus purpureus, has been shown to increase the yield of Monacolin K, highlighting the potential for discovering new regulatory elements and enzymatic activities. researchgate.netacs.orgnih.gov The conversion of dihydromonacolin L to Monacolin L and subsequently to Monacolin J is catalyzed by the cytochrome P450 oxidase LovA, indicating that further investigation into P450 monooxygenases could reveal new biocatalysts for modifying the monacolin scaffold. nih.govrsc.org

Development of Novel and Efficient Synthetic Routes for Monacolin L Acid Lithium Salt

Current production of monacolins relies heavily on fermentation processes using fungal strains. nih.govnih.gov While effective, these methods can be optimized for higher yields and efficiency. Future research will explore novel synthetic and semi-synthetic routes to produce this compound and its derivatives.

One promising area is the use of whole-cell biocatalysis. For example, Escherichia coli strains have been engineered to express specific enzymes from the monacolin biosynthetic pathway, such as LovD acyltransferase, for the efficient conversion of precursors like Monacolin J into other statins. asm.orgresearchgate.net This approach offers a high degree of specificity and can achieve high conversion rates (e.g., >99% conversion of Monacolin J to simvastatin). asm.orgresearchgate.net

Another avenue of research is the enzymatic hydrolysis of related monacolins. Recombinant lovastatin hydrolase has been used to efficiently convert lovastatin to Monacolin J, a key intermediate, with conversion rates exceeding 99.8%. mdpi.com Similar enzymatic or chemo-enzymatic strategies could be developed to specifically synthesize Monacolin L Acid. Furthermore, the heterologous expression of the entire Monacolin J biosynthetic gene cluster in a host like Aspergillus niger has been demonstrated, paving the way for direct biosynthesis of key intermediates. nih.govsemanticscholar.org

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The accurate detection and quantification of this compound and its related metabolites are crucial for quality control, research, and understanding its metabolic fate. Current methods often rely on high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and/or mass spectrometry (MS). nih.govresearchgate.netnih.gov

Future research will focus on developing more sensitive and high-throughput analytical techniques. HPLC-Chip-MS systems, for instance, offer a highly sensitive strategy for the comprehensive characterization of monacolin analogs, even at trace levels in complex matrices like fermented rice products. nih.govx-mol.com This technology has enabled the identification of numerous monacolin analogs, including new compounds. nih.gov

Metabolomics approaches, using techniques like UPLC-Q-TOF-MS, are also becoming increasingly important for profiling the metabolic changes in producing organisms under different conditions. frontiersin.org This can help identify key metabolites and metabolic pathways related to monacolin biosynthesis, providing insights for optimizing production. frontiersin.org Furthermore, advanced chromatographic techniques, such as UHPLC-DAD, are being optimized for faster and more efficient separation and quantification of monacolin derivatives. mdpi.com

Exploration of New Molecular Targets and Pathways in Diverse Cellular Systems

While the primary known mechanism of action for statins like the monacolins is the inhibition of HMG-CoA reductase, research is beginning to uncover other molecular targets and cellular pathways affected by these compounds. publish.csiro.aunih.gov For example, Monacolin K has been shown to affect lipid metabolism through the SIRT1/AMPK pathway in HepG2 cells. nih.gov It has also been found to induce apoptosis in various cancer cell lines by impacting signaling pathways such as MAPK, PI3K/AKT, and NF-κB. mdpi.comcaldic.com

Future research will likely expand the investigation into the pleiotropic effects of this compound. Studies have shown that Monacolin L itself exhibits strong inhibitory effects on cancer cell proliferation, potentially through the inhibition of telomerase. nih.gov Exploring its effects on diverse cellular systems will be crucial to identify new therapeutic applications beyond cholesterol management. This includes investigating its potential as an anticancer agent, an anti-inflammatory compound, or a neuroprotective agent. caldic.commdpi.com The use of multi-omics approaches, combining transcriptomics and metabolomics, can help to elucidate the complex molecular mechanisms underlying the bioactivities of monacolins. mdpi.com

Sustainable Production Methods for this compound and Analogs

The industrial production of this compound and other statins currently relies on fungal fermentation, which can be resource-intensive. publish.csiro.auagriculturejournals.cz Future research will increasingly focus on developing more sustainable and environmentally friendly production methods.

Solid-state fermentation (SSF) presents a promising alternative to submerged fermentation, as it can utilize agro-industrial residues as substrates, potentially reducing costs and environmental impact. nih.govdntb.gov.ua Optimizing SSF conditions, such as moisture content and substrate composition, has been shown to significantly enhance monacolin production. dntb.gov.ua

Another key area of research is the development of engineered microbial strains with enhanced production capabilities. Genetic manipulation of producing organisms, such as Monascus and Aspergillus species, to overexpress key biosynthetic genes or to knock out competing pathways can lead to higher yields. acs.orgresearchgate.net Furthermore, the use of heterologous hosts like E. coli or Saccharomyces cerevisiae for the production of monacolins offers the potential for more controlled and scalable fermentation processes. nih.govresearchgate.net The development of biocatalytic processes using purified enzymes or whole-cell systems also contributes to greener synthesis routes by reducing the need for harsh chemical reagents and minimizing waste. asm.orgmdpi.com

Q & A

Q. What experimental protocols are recommended for synthesizing Monacolin L Acid Lithium Salt, and how can purity be validated?

Synthesis typically involves acid-base reactions between monacolin L acid and lithium hydroxide under controlled pH conditions. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. For insoluble salts, precipitation methods (e.g., double decomposition) are employed . Characterization should include Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and nuclear magnetic resonance (NMR) for stereochemical confirmation. Known compounds require cross-referencing with literature data, while novel salts demand elemental analysis and X-ray crystallography .

Q. Which analytical techniques are critical for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting low-concentration metabolites. For semi-quantitative assessments, total ion chromatogram (TIC) peak areas from UPLC-Q-TOF-MS can be used, as demonstrated in co-culture studies of related monacolins . Validation should include spike-recovery experiments and calibration curves using isotopically labeled internal standards to account for matrix effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Adhere to hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use personal protective equipment (PPE), including nitrile gloves, lab coats, and fume hoods. Avoid aerosol formation during weighing. Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for inhalation exposure .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound yield across different fungal co-cultivation systems?

Discrepancies in yield may arise from species-specific hydrolysis kinetics (e.g., C. globosum hydrolyzes lovastatin to monacolin J acid, altering precursor availability). To reconcile data, employ controlled variables:

Q. What role does the citric acid cycle play in modulating this compound biosynthesis, and how can pathway intermediates be leveraged for yield optimization?

Acetyl-CoA, a citric acid cycle intermediate, is a precursor for monacolin biosynthesis. Exogenous addition of malic acid or fumaric acid increases acetyl-CoA flux, boosting yield by 1.7–2.9-fold, while α-ketoglutarate inhibits production by diverting acetyl-CoA toward oxidative metabolism. Experimental validation involves:

- Supplementing fermentation media with pathway intermediates.

- Measuring ATP/NADPH ratios to assess metabolic burden.

- Integrating metabolomics (UPLC-Q-TOF-MS) and transcriptomics to map regulatory nodes .

Q. How can multivariate statistical methods improve the interpretation of metabolomic data in this compound research?

Principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) identify key metabolites driving variance between experimental groups (e.g., glutamic acid-supplemented vs. control cultures). Steps include:

- Preprocessing raw MS data with noise reduction and baseline correction.

- Validating models using permutation tests and VIP (variable importance in projection) scores (>1.0 indicates significance).

- Cross-referencing differential metabolites (e.g., farnesyl pyrophosphate, geranylgeranyl-PP) with KEGG pathways to prioritize targets for genetic engineering .

Q. What strategies resolve discrepancies between in vitro stability assays and in vivo bioavailability studies of this compound?

Hydrolysis under physiological conditions (e.g., pH 7.4, 37°C) may convert the salt to its free acid form, reducing efficacy. Mitigation approaches include:

- Encapsulation in lipid-based nanoparticles to enhance stability.

- Conducting accelerated degradation studies (40°C/75% RH) with LC-MS monitoring.

- Comparing pharmacokinetic profiles in animal models using compartmental modeling to assess bioequivalence .

Methodological Notes

- Data Presentation : Use tables to summarize differential metabolites (e.g., fold changes, VIP scores) and figures for pathway maps. Reference raw data in supplementary files with hyperlinks .

- Replication : Detailed experimental protocols must be included in supplementary materials to ensure reproducibility, per journal guidelines .

- Ethics : Disclose all funding sources and conflicts of interest in the acknowledgments section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.